6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methylsulfanyl group attached to a phenyl ring, and a prop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 6-chloro-2H-chromen-2-one and 4-(methylsulfanyl)benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The chloro group at the 6th position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: Studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Industry: Used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-[(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]-2H-chromen-2-one
- 6-chloro-3-[(2E)-3-[4-(methoxy)phenyl]prop-2-enoyl]-2H-chromen-2-one
Uniqueness
6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMGLWVIPJXUSM-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.